molecular formula C18H20NNaO3S2 B3318617 Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate CAS No. 101199-39-7

Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate

Cat. No. B3318617
CAS RN: 101199-39-7
M. Wt: 385.5 g/mol
InChI Key: CEEHJPNKBMDQNR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTZ-343 is a water-soluble enhancer of luminol chemiluminescence oxidation catalyzed by horseradish peroxidase (HRP) .


Molecular Structure Analysis

The molecular formula of PTZ-343 is C15H16NNaO3S2, and its molecular weight is 345.41 .


Physical And Chemical Properties Analysis

PTZ-343 is a solid substance that is off-white to pale yellow in color. It has a melting point of >232°C (dec.). It is slightly soluble in DMSO, methanol, and water (when heated). It is hygroscopic and should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .

Mechanism of Action

PTZ-343 is a potent enhancer of luminol (HY-15922) chemiluminescence oxidation. It significantly enhances the light output of the luminol chemiluminescence oxidation reaction catalyzed by peroxidase (>80%). In vitro studies show that PTZ-343 behaves as an electron transfer mediator. It reacts with HRP-II to release HRP and an enhancer (PTZ-343) radical. The enhancer (PTZ-343) radical quickly oxidizes luminol anions to induce light emission .

Safety and Hazards

While specific safety and hazard information for PTZ-343 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation. Personnel should be evacuated to safe areas and avoid breathing dust. Actions should not be taken without suitable protective clothing .

properties

IUPAC Name

sodium;6-phenothiazin-10-ylhexane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2.Na/c20-24(21,22)14-8-2-1-7-13-19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19;/h3-6,9-12H,1-2,7-8,13-14H2,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEHJPNKBMDQNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20NNaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720915
Record name Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate

CAS RN

101199-39-7
Record name Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 2
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 3
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 4
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 5
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate
Reactant of Route 6
Sodium 6-(10H-phenothiazin-10-yl)hexane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.